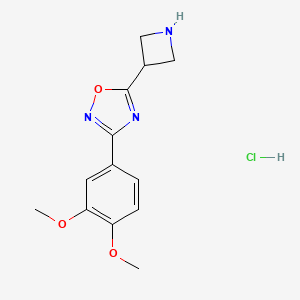![molecular formula C9H16ClN3O2 B1379168 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride CAS No. 1461705-06-5](/img/structure/B1379168.png)
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” is a chemical compound with the molecular formula C9H16ClN3O2 and a molecular weight of 233.7 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H16ClN3O2 . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational analysis are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the search results .Scientific Research Applications
Pharmacological Activities and Synthesis
The compound 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is a part of broader research into oxadiazole derivatives, which are recognized for their diverse pharmacological activities. Oxadiazoles, including the mentioned compound, are five-membered heterocyclic compounds containing nitrogen and oxygen atoms, showing significant promise in pharmacology due to their interactions with biomacromolecules, leading to various biological activities.
Research highlights the antitubercular activity of related oxadiazole derivatives against strains of Mycobacterium tuberculosis and other non-tuberculous mycobacteria. These compounds, including modifications of isoniazid structures with oxadiazole moieties, have shown efficacy comparable to standard antitubercular drugs, with certain derivatives displaying significant minimum inhibitory concentrations (MICs) against drug-resistant strains (Asif, 2014).
Further, oxadiazole derivatives have been recognized for their broad-spectrum pharmacological properties, including antibacterial, anti-inflammatory, antifungal, anti-diabetic, and anticancer activities. This versatility makes them valuable in medicinal chemistry for the development of new therapeutic agents (Wang et al., 2022). The 1,3,4-oxadiazole scaffold, in particular, has been extensively studied for its therapeutic potential across a range of diseases, highlighting the importance of such compounds in the rational design of new drugs (Verma et al., 2019).
Anticancer and Antiviral Research
In the realm of anticancer and antiviral research, 1,3,4-oxadiazole derivatives have shown promising results. These compounds exhibit targeted inhibitory activities against various cancer and virus types, suggesting their potential as lead molecules for future therapeutics. Molecular modeling and pharmacokinetic studies indicate that modifications to the oxadiazole structure can enhance biological activity by altering polarity, flexibility, and metabolic stability, underscoring the importance of oxadiazole derivatives in drug development (Devi et al., 2022).
properties
IUPAC Name |
2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-6(2)9-11-8(12-14-9)7-5-10-3-4-13-7;/h6-7,10H,3-5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZODQXRCNVBTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CNCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



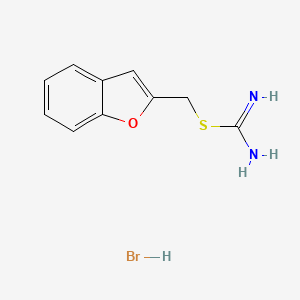
![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1379093.png)
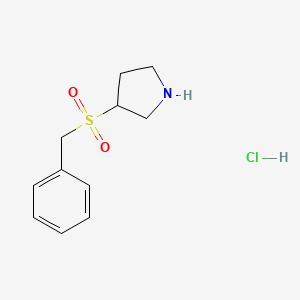

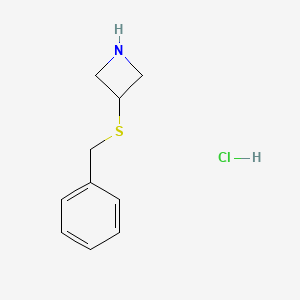

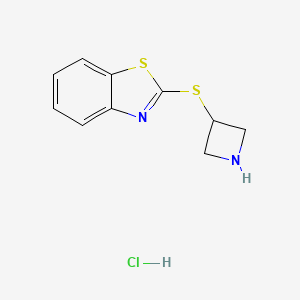
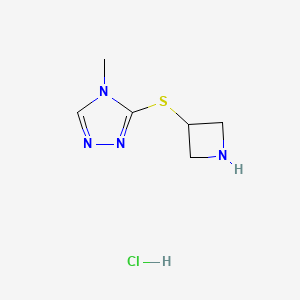
![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)
![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)
